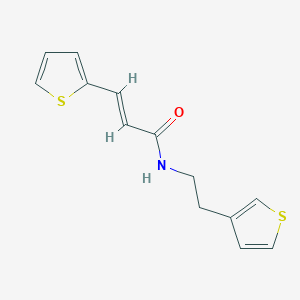
(E)-3-(thiophen-2-yl)-N-(2-(thiophen-3-yl)ethyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiophene derivatives are a class of organic compounds that have been widely studied due to their interesting properties and potential applications . They often feature a donor-acceptor-donor (DAD) architecture , which can be beneficial for various applications in organic electronics .
Synthesis Analysis
While the specific synthesis process for “(E)-3-(thiophen-2-yl)-N-(2-(thiophen-3-yl)ethyl)acrylamide” is not available, thiophene derivatives can be synthesized through various methods. For example, 2-Thiopheneethylamine, a related compound, can undergo microwave-induced condensation with iminodiacetic acid to form corresponding piperazine-2,6-dione derivatives .Molecular Structure Analysis
The molecular structure of thiophene derivatives can greatly influence their properties. For instance, solvent characteristics can play a major role in determining the morphology of the organic material .Chemical Reactions Analysis
Thiophene derivatives can participate in various chemical reactions. For instance, sulfide oxidation tuning in thiophene-based copolymers has been reported for highly efficient photocatalytic hydrogen evolution .Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can be influenced by factors such as their molecular structure and the solvents used in their synthesis .科学的研究の応用
Synthesis and Structural Analysis
Research has been conducted on the synthesis and crystal structure determination of compounds closely related to "(E)-3-(thiophen-2-yl)-N-(2-(thiophen-3-yl)ethyl)acrylamide," showcasing the compound's relevance in crystallography and material science. For instance, Lee et al. (2009) detailed the synthesis and crystal structure of a compound with a similar structure, highlighting features such as intermolecular hydrogen bonding and π-π stacking between thiophene and phenyl rings, which are significant for understanding the compound's physical properties and potential applications in materials science (Lee et al., 2009).
Nonlinear Optical Properties
A study by Anandan et al. (2018) explored donor-acceptor substituted thiophene dyes for enhanced nonlinear optical limiting, indicating the potential of thiophene-based compounds in optoelectronic devices. This research demonstrates the utility of such compounds in protecting human eyes and optical sensors, as well as in stabilizing light sources in optical communications (Anandan et al., 2018).
Conductive Polymers and Electrochromic Properties
The electrochemical homopolymerization of thiophene derivatives has been studied, illustrating the compound's contribution to the field of conductive polymers. Sacan et al. (2006) synthesized octanoic acid 2-thiophen-3-yl-ethyl ester, which upon polymerization exhibited electronic transitions leading to color changes with potential electrochromic applications. This research underscores the compound's role in developing materials with tunable optical properties (Sacan et al., 2006).
作用機序
将来の方向性
特性
IUPAC Name |
(E)-3-thiophen-2-yl-N-(2-thiophen-3-ylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS2/c15-13(4-3-12-2-1-8-17-12)14-7-5-11-6-9-16-10-11/h1-4,6,8-10H,5,7H2,(H,14,15)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIGZQMMTRVERN-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NCCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NCCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2810961.png)
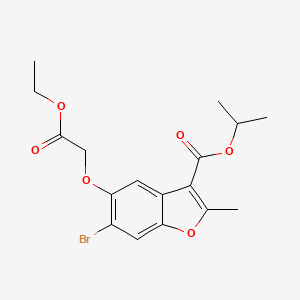
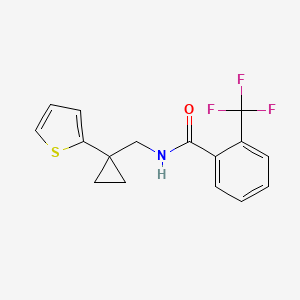
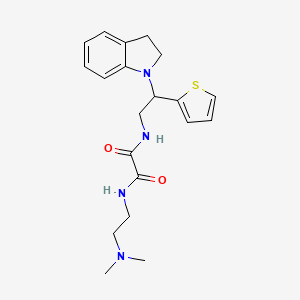
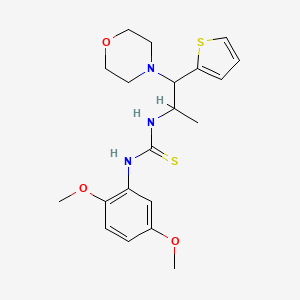
![4-Methyl-5-[(4-methylphenyl)sulfanyl]-2-pyrimidinamine](/img/structure/B2810968.png)
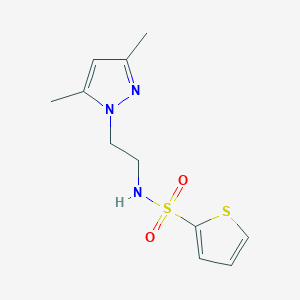

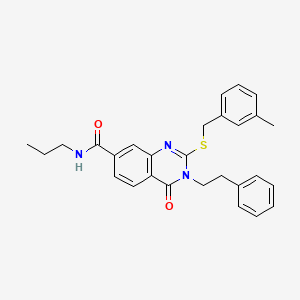
![4-butoxy-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2810975.png)
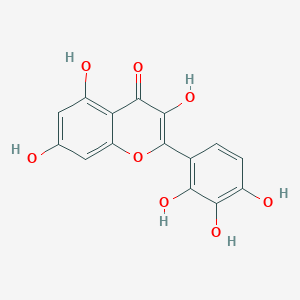
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2810979.png)
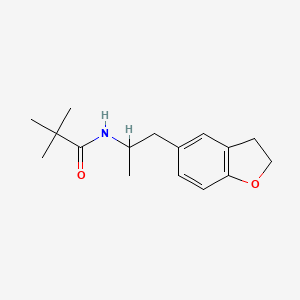
![2-methoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2810981.png)